molecular formula C64H46O2 B14541700 3,3'-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) CAS No. 61794-72-7

3,3'-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol)

Cat. No.: B14541700
CAS No.: 61794-72-7
M. Wt: 847.0 g/mol
InChI Key: ZCGMRYNXTWCNAL-UHFFFAOYSA-N
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Description

3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) is a complex organic compound characterized by its unique structure, which includes multiple phenyl and cyclopentadienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) typically involves multi-step organic reactions. One common method includes the condensation of 1,3-phenylene derivatives with tetraphenylcyclopentadienone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted phenyl and cyclopentadienyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of 3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,4-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol)
  • 3,3’-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine)
  • 1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione)

Uniqueness

3,3’-(1,3-Phenylene)bis(1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61794-72-7

Molecular Formula

C64H46O2

Molecular Weight

847.0 g/mol

IUPAC Name

3-[3-(3-hydroxy-2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)phenyl]-1,2,4,5-tetraphenylcyclopenta-2,4-dien-1-ol

InChI

InChI=1S/C64H46O2/c65-63(53-40-21-7-22-41-53)59(47-30-13-3-14-31-47)55(45-26-9-1-10-27-45)57(61(63)49-34-17-5-18-35-49)51-38-25-39-52(44-51)58-56(46-28-11-2-12-29-46)60(48-32-15-4-16-33-48)64(66,54-42-23-8-24-43-54)62(58)50-36-19-6-20-37-50/h1-44,65-66H

InChI Key

ZCGMRYNXTWCNAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC(=CC=C3)C4=C(C(C(=C4C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)C9=CC=CC=C9)(C1=CC=CC=C1)O)C1=CC=CC=C1

Origin of Product

United States

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